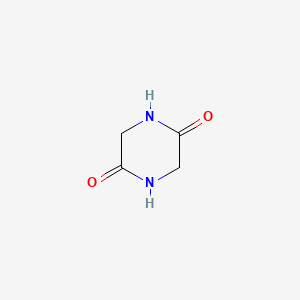

2,5-Piperazinedione

Description

Structure

3D Structure

Properties

IUPAC Name |

piperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c7-3-1-5-4(8)2-6-3/h1-2H2,(H,5,8)(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRNXXXXHLBUKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059342 |

Source

|

| Record name | 2,5-Piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] |

Source

|

| Record name | 2,5-Piperazinedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-57-0 |

Source

|

| Record name | 2,5-Piperazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Piperazinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Piperazinedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Piperazinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-PIPERAZINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240L69DTV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,5-Piperazinedione: Structural Dynamics, Synthetic Architectures, and Medicinal Utility

[1]

Executive Summary

2,5-Piperazinedione (2,5-diketopiperazine, 2,5-DKP) is the smallest cyclic peptide scaffold, defined by a rigid six-membered heterocyclic ring containing two amide linkages.[1][2] Long regarded merely as a byproduct of peptide degradation, it is now recognized as a "privileged structure" in medicinal chemistry due to its high stability, multiple hydrogen-bonding sites, and ability to mimic peptide turns.[1][3] This guide analyzes the physicochemical constraints, reactivity profiles, and synthetic protocols required to leverage this scaffold in drug discovery.[1]

Structural & Physicochemical Fundamentals

Molecular Geometry and Conformation

The core of 2,5-piperazinedione (

-

Planarity vs. Boat: While the simplest form (Gly-Gly DKP) is nearly planar, substitution at the

-carbons (C3 and C6) forces the ring into a boat conformation .[1] This folding minimizes steric strain between side chains (flagpole interactions).[1] -

Stereochemistry: The spatial arrangement of side chains (

and

Physicochemical Properties

The scaffold exhibits high thermal stability but poor solubility in non-polar solvents due to strong intermolecular hydrogen bonding (forming ribbon-like supramolecular tapes in the solid state).[1]

| Property | Value / Characteristic | Relevance to Experimentation |

| CAS Number | 106-57-0 | Unique identifier for procurement. |

| Molecular Weight | 114.10 g/mol | Low MW allows for significant decoration while adhering to Lipinski's Rule of 5.[1] |

| Melting Point | >300 °C (Decomp.)[1][4] | Indicates strong crystal lattice energy; requires high-boiling solvents (DMSO, DMF) or melt conditions for reactions.[1] |

| pKa | ~0.5 (protonation) | The amide nitrogens are weakly basic; N-alkylation requires strong bases (e.g., NaH).[1] |

| Solubility | Water, DMSO, hot MeOH | Poor solubility in DCM/EtOAc often necessitates protecting groups (e.g., Boc, Fmoc) for handling.[1] |

Synthetic Methodologies

Synthesis of the 2,5-DKP core typically proceeds via cyclization of linear dipeptides.[1] The choice of method depends on the steric bulk of the residues and the risk of epimerization.[1]

Cyclization Strategies

-

Thermal Cyclization: Heating dipeptide esters in high-boiling solvents (e.g., refluxing sec-butanol).[1] Spontaneous but risks racemization.[1]

-

Microwave-Assisted Cyclization: Rapid heating of dipeptides on solid support or in solution.[1] Reduces reaction time from hours to minutes, preserving chiral integrity.[1]

-

Ugi-Deprotection-Cyclization (UDC): A multicomponent reaction strategy where an isocyanide, amine, aldehyde, and carboxylic acid form a linear adduct that is subsequently deprotected to trigger spontaneous ring closure.[1]

Visualization of Synthetic Logic

Caption: Decision matrix for 2,5-DKP synthesis highlighting the trade-off between throughput (Ugi) and stereochemical integrity (Microwave).

Reactivity & Functionalization[1][5][6]

The 2,5-DKP scaffold offers four distinct sites for functionalization: two nucleophilic nitrogens (N1, N4) and two electrophilic/acidic carbons (C3, C6).[1]

C-H Functionalization (C3/C6)

The

-

Aldol Condensation: Reaction with aldehydes under basic conditions yields dehydro-DKPs (arylidene derivatives).[1] This is crucial for synthesizing microtubule-binding agents like Plinabulin.[1]

-

Radical Halogenation: Treatment with NBS introduces bromine at C3/C6, allowing for subsequent nucleophilic displacement.[1]

N-Alkylation (N1/N4)

Functionalizing the amide nitrogens alters solubility and biological permeability.[1]

-

Protocol: Requires a strong base (NaH or LiHMDS) followed by an alkyl halide.[1]

-

Risk: Over-alkylation or ring opening.[1] Bis-protection (e.g., N,N'-diacetyl) is often required to direct regioselectivity.[1]

Reactivity Map[1]

Caption: Functionalization vectors for the 2,5-DKP core. C3/C6 allows for side-chain expansion; N1/N4 modulates solubility.[1]

Medicinal Chemistry Applications

The 2,5-DKP scaffold is a pharmacophore of choice for crossing biological barriers.[1]

-

Blood-Brain Barrier (BBB): The rigid structure hides polar amide bonds in intramolecular hydrogen networks, increasing lipophilicity and passive diffusion.[1]

-

Peptidomimetics: Constrained geometry mimics the

-turn of proteins, allowing DKPs to inhibit protein-protein interactions (PPIs).[1] -

Key Examples:

Experimental Protocols

Protocol: Microwave-Assisted Synthesis of Cyclo(Phe-Pro)

Rationale: This protocol demonstrates the formation of a fused DKP ring system (Proline-based), which is kinetically favored but prone to epimerization under standard thermal conditions.[1] Microwave irradiation ensures high purity.[1]

Materials:

-

H-Phe-Pro-OMe[1]·HCl (Dipeptide methyl ester hydrochloride)[1]

-

2-Butanol (Solvent)[1]

-

Microwave Reactor (e.g., Biotage or CEM)[1]

Workflow:

-

Preparation: Dissolve 1.0 mmol of H-Phe-Pro-OMe·HCl in 4 mL of 2-butanol in a microwave-compatible vial.

-

Basification: Add 2.0 mmol of morpholine. Note: Morpholine acts as a mild base to free the N-terminal amine without causing rapid hydrolysis of the ester.[1]

-

Irradiation: Seal the vial. Heat in the microwave reactor at 160 °C for 15 minutes .

-

Control: Ensure stirring is set to high (600 rpm) to prevent localized superheating.

-

-

Work-up:

-

Purification: Filter the white solid and wash with cold water (to remove morpholine salts) and ether.

-

Validation:

-

TLC: (9:1 CHCl3:MeOH) - Product should show a distinct spot lower than the starting material.[1]

-

NMR: Check for the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of the DKP amide proton (if non-Proline) or characteristic shift of the

-protons.

-

References

-

Borthwick, A. D. (2012).[1] "2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products."[1][5][6][7][8][9][10] Chemical Reviews, 112(7), 3641–3716.[1][10] Link[1]

-

Martins, M. B., & Carvalho, I. (2007).[1] "Diketopiperazines: biological activity and synthesis." Tetrahedron, 63(40), 9923-9932.[1] Link[1]

-

NIST Chemistry WebBook. "2,5-Piperazinedione."[1] Standard Reference Data. Link[1]

-

Tullberg, M., et al. (2006).[1][10] "Efficient synthesis of 2,5-diketopiperazines using microwave assisted heating." Tetrahedron, 62(31), 7484–7491.[1] Link[1]

-

Fischer, P. M. (2003).[1] "Diketopiperazines in peptide and combinatorial chemistry." Journal of Peptide Science, 9(1), 9–35.[1] Link[1]

Sources

- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]

- 6. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: 2,5-Piperazinedione Derivatives from Marine Fungi

Structural Logic, Biosynthetic Origins, and Pharmacological Frontiers

Executive Summary

2,5-Piperazinediones (diketopiperazines or DKPs) represent a class of "privileged structures" in drug discovery due to their rigid heterocyclic scaffold, high stability against proteolysis, and ability to cross the blood-brain barrier. While ubiquitous in nature, marine fungi—specifically of the genera Aspergillus and Penicillium—have evolved unique biosynthetic machinery to decorate this core with prenyl groups, sulfur bridges, and complex indole moieties. This guide details the technical workflows for isolating, elucidating, and validating these compounds, with a specific focus on their transition from marine metabolites to clinical candidates like Plinabulin.

Structural Diversity & Chemical Logic

The 2,5-piperazinedione core is formed by the condensation of two

-

The "Privileged" Scaffold: The six-membered ring imposes conformational rigidity, reducing the entropy penalty upon binding to biological targets.

-

Marine Specificity: Unlike terrestrial counterparts, marine fungal DKPs frequently feature:

-

Reverse Prenylation: Addition of dimethylallyl groups at the C-2 or C-3 positions of indole rings (e.g., Neoechinulin series).

-

Epidithiodioxopiperazines (ETPs): Incorporation of a disulfide bridge across the DKP ring (e.g., Gliotoxin), conferring redox-active toxicity.

-

Biosynthetic Origins: The Dual Pathway

Understanding the biosynthesis is critical for genetic dereplication and metabolic engineering. Marine fungi utilize two distinct enzymatic systems to synthesize the DKP core.

2.1 Non-Ribosomal Peptide Synthetases (NRPS)

Large, modular enzymes (e.g., GliP in Aspergillus fumigatus) that activate amino acids via adenylation domains, tether them to thiolation domains, and catalyze cyclization via specialized Condensation (C) domains.

2.2 Cyclodipeptide Synthases (CDPS)

A more recently discovered class that hijacks aminoacyl-tRNAs from primary metabolism to form the DKP bond. These are smaller enzymes often associated with "tailoring" clusters (prenyltransferases, P450s).

Figure 1: Biosynthetic Divergence in Marine Fungi

Caption: Dual biosynthetic routes (NRPS vs. CDPS) converging on the DKP core, followed by divergent tailoring steps.

Upstream Processing: The OSMAC Strategy

Marine fungi often possess "silent" gene clusters that remain inactive under standard laboratory conditions. To maximize DKP yield, we employ the OSMAC (One Strain Many Compounds) approach.

Protocol: Salinity-Dependent Fermentation

-

Basal Medium: Potato Dextrose Broth (PDB) prepared not with distilled water, but with Artificial Sea Water (ASW) (33 g/L sea salts).

-

Elicitation:

-

Control: Static fermentation at 28°C for 21 days.

-

Stress Group: Addition of 500 µM SAHA (Histone deacetylase inhibitor) at Day 3 to unlock chromatin-silenced clusters.

-

Co-culture:[1] Inoculation with Bacillus subtilis (marine strain) to trigger defensive DKP production.

-

-

Observation: Monitor broth for color shift (yellow/orange often indicates prenylated indole accumulation).

Downstream Processing: Isolation & Elucidation

The high lipophilicity of prenylated DKPs dictates the extraction strategy.

Step-by-Step Isolation Workflow

-

Extraction: Filter mycelia. Extract filtrate with Ethyl Acetate (EtOAc) x3. Macerate mycelia in Acetone/MeOH (1:1), evaporate, and partition residue between

and EtOAc. Combine organic phases. -

Fractionation: Subject crude extract to Vacuum Liquid Chromatography (VLC) on silica gel. Elute with a gradient of Hexane

EtOAc -

Purification (HPLC):

-

Column: C18 Semi-preparative (

). -

Mobile Phase:

(0.1% Formic Acid). -

Detection: UV at 210 nm (peptide bond) and 280 nm (indole chromophore).

-

-

Dereplication: Analyze active fractions via LC-MS/MS. Look for characteristic neutral losses of 68 Da (isoprene unit) indicative of prenylated derivatives.

Pharmacological Frontiers: Mechanism of Action

The clinical relevance of marine DKPs is exemplified by Plinabulin (NPI-2358), a synthetic derivative of the fungal metabolite halimide (isolated from marine Aspergillus sp.).

5.1 Plinabulin: Beyond Tubulin Binding

Unlike Taxanes (stabilizers) or Vinca alkaloids (destabilizers), Plinabulin binds the colchicine pocket of

Figure 2: Plinabulin Mechanism of Action (MOA)

Caption: Plinabulin triggers dual pathways: KRAS signaling collapse and GEF-H1 mediated immune activation.

5.2 Comparative Bioactivity Data

The following table summarizes key marine fungal DKPs and their validated targets.

| Compound | Source Organism | Primary Target | IC50 / Activity | Clinical Status |

| Plinabulin | Aspergillus sp.[2][3] (derivative) | Tubulin / KRAS recycling | 17 nM (MCF-7 mitosis) | Phase III (NSCLC) |

| Gliotoxin | Aspergillus fumigatus | NF- | 0.1 - 0.5 µM (Apoptosis) | Toxic Tool Compound |

| Neoechinulin A | Aspergillus amstelodami | Anti-inflammatory / NO inhibition | 23.4 µM (PANC-1) | Preclinical |

| Rubrumline P | Aspergillus chevalieri | Cytotoxicity (PANC-1) | 25.8 µM | Preclinical |

| Versicoine N | Aspergillus puulaauensis | NLRP3 Inflammasome | Inhibits IL-1 | Discovery |

References

-

Diketopiperazine Formation in Fungi: Explains the NRPS (GliP) vs. CDPS pathways. Source: PubMed (2019) - [4]

-

Plinabulin Mechanism of Action: Details the tubulin depolymerization and KRAS endosomal trapping.[2] Source: NIH/PubMed (2019) -

-

Indole Diketopiperazines from Aspergillus chevalieri: Isolation of Rubrumline and Neoechinulin derivatives. Source: MDPI/ResearchGate (2023) -

-

Targeted Isolation of Versicoines: Discovery of austamide-type DKPs from deep-sea fungi. Source: PubMed (2024) -

-

OSMAC Strategy in Marine Fungi: Review of methods to awaken cryptic gene clusters. Source: MDPI (2016) -

Sources

- 1. researchgate.net [researchgate.net]

- 2. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted isolation of diketopiperazines from a deep-sea derived fungus with anti-neuroinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diketopiperazine Formation in Fungi Requires Dedicated Cyclization and Thiolation Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profile & Technical Guide: Glycine Anhydride (2,5-Piperazinedione)

Executive Summary

Glycine Anhydride (2,5-Piperazinedione) represents the simplest form of the diketopiperazine (DKP) family. As a cyclic dimer of glycine, it serves as a fundamental model for understanding peptide bond mechanics, lattice energy stability, and supramolecular hydrogen bonding networks.

For researchers in drug development, this molecule is more than a chemical curiosity; it is a rigid, achiral scaffold used in the design of peptidomimetics and drug delivery vectors. Its high thermal stability and unique solubility profile—driven by strong intermolecular interactions—present both challenges and opportunities in formulation. This guide provides an authoritative analysis of its physical properties, synthesis protocols, and characterization standards.

Molecular Architecture & Crystallography

The defining feature of glycine anhydride is its lattice stability . Unlike linear peptides which possess rotational freedom, the 2,5-piperazinedione ring is constrained to a nearly planar boat conformation. This rigidity facilitates the formation of robust intermolecular hydrogen bonds.

Structural Logic

-

Planarity: The six-membered ring is essentially planar, minimizing steric strain.

-

H-Bonding Network: The molecule acts as a dual donor/acceptor system. The amide protons (

) and carbonyl oxygens ( -

Lattice Energy: These ribbons stack via van der Waals forces, creating a high-density crystal structure that resists solvation and melting. This explains why the compound decomposes before it melts.

Visualization: Intermolecular H-Bonding Network

The following diagram illustrates the "ribbon" formation that confers high stability to the solid state.

Figure 1: Schematic representation of the intermolecular hydrogen bonding 'ribbons' that result in high lattice energy and low solubility.

Physicochemical Properties[1][2][3][4][5]

The following data consolidates the physical profile of 2,5-piperazinedione. Note the distinction between "melting point" and "decomposition temperature," a critical parameter for thermal processing.

| Property | Value | Technical Context |

| CAS Number | 106-57-0 | Unique Identifier |

| Molecular Formula | Cyclic Dimer of Glycine | |

| Molecular Weight | 114.10 g/mol | |

| Appearance | White crystalline powder | Typically plates or needles from water |

| Melting Point | >300°C (Decomposes) | Often cited as ~311°C (dec).[1] Sublimes at ~260°C under vacuum. |

| Solubility (Water) | Sparingly Soluble (Cold) | ~142 mg/L (20°C). Solubility increases significantly >80°C. |

| Solubility (Organic) | Insoluble | Poor solubility in EtOH, Ether, Acetone due to lattice energy. |

| Solubility (Special) | Soluble | Soluble in strong acids (TFA), bases, and hot acetic acid. |

| pKa | ~12.9 (Predicted) | Very weak acid; amide protons are not easily deprotonated. |

Critical Insight on Solubility: Literature often presents conflicting solubility data (ranging from mg/L to g/L). The low solubility (mg/L range) at room temperature is the accurate operational value for the stable crystalline form. High solubility values often conflate the anhydride with glycine itself or refer to supersaturated/hot solutions. Researchers must utilize hot water or chaotropic agents (e.g., concentrated LiBr, TFA) to achieve significant solvation for analysis.

Spectroscopic Characterization

Identification of glycine anhydride relies on detecting the specific signature of the cyclic amide (lactam).

Infrared Spectroscopy (FT-IR)

The cyclic nature of the DKP ring shifts the amide bands compared to linear peptides.

-

Amide A (N-H Stretch): ~3050–3200 cm⁻¹ (Broad, indicative of strong H-bonding).

-

Amide I (C=O Stretch): ~1660–1690 cm⁻¹ (Characteristic of the six-membered lactam ring).

-

Amide II (N-H Bend): Often weak or absent in cyclic cis-amides, unlike trans-amides in linear chains.

Nuclear Magnetic Resonance (NMR)

Due to solubility limits, DMSO-d6 or TFA-d are the required solvents.

-

¹H NMR (DMSO-d6):

-

~3.7–3.8 ppm (Singlet, 4H,

-

~7.9–8.2 ppm (Broad Singlet, 2H,

-

~3.7–3.8 ppm (Singlet, 4H,

-

¹³C NMR (DMSO-d6):

-

~44 ppm (

-

~166 ppm (

-

~44 ppm (

Experimental Protocol: Synthesis & Purification

While glycine anhydride can be purchased, in-house synthesis is often required to introduce isotopic labels (

Workflow Diagram

Figure 2: Thermal cyclization workflow for the synthesis of 2,5-piperazinedione.

Detailed Methodology

-

Reaction: Suspend Glycine (1.0 eq) in Glycerol or Ethylene Glycol (approx. 5-10 mL per gram of Glycine).

-

Heating: Heat the mixture to 170–180°C with stirring. The solution will initially clear as Glycine dissolves, then darken slightly. Maintain reflux for 4–6 hours. Note: Do not exceed 200°C to prevent extensive charring.

-

Isolation: Allow the reaction mixture to cool to room temperature, then refrigerate at 4°C overnight. The anhydride will precipitate as a heavy crystalline mass.

-

Purification: Filter the solid. Wash copiously with cold methanol or ethanol to remove the viscous solvent and unreacted linear species.

-

Recrystallization (Crucial Step): Dissolve the crude product in boiling water . Filter while hot to remove insoluble carbonaceous impurities. Allow the filtrate to cool slowly. Glycine anhydride will crystallize as lustrous plates.

-

Validation: Confirm purity via Melting Point (>300°C) and absence of linear Gly-Gly dipeptide peaks in NMR.

Applications in Drug Development[1]

Peptidomimetic Scaffolds

The 2,5-DKP ring is a "privileged structure" in medicinal chemistry. Its rigidity allows researchers to orient pharmacophores in precise spatial arrangements, mimicking the turn structures of proteins without the metabolic instability of linear peptides.

Drug Delivery Vectors

Due to their pH-dependent solubility (stable in neutral, soluble/hydrolyzable in strong acid/base), DKP derivatives are explored as carriers for controlled release. Specifically, the Technosphere® technology (used in inhalable insulin) utilizes a substituted fumaryl-diketopiperazine, leveraging the self-assembling "ribbon" properties inherent to the glycine anhydride core.

Stability Markers

Glycine anhydride is a common degradation product of glycine-containing peptides and proteins. In formulation stability studies, the appearance of 2,5-piperazinedione indicates N-terminal degradation (cyclization) of the API (Active Pharmaceutical Ingredient).

References

-

National Center for Biotechnology Information (PubChem). 2,5-Piperazinedione (Compound Summary). Available at: [Link][1]

-

NIST Chemistry WebBook. 2,5-Piperazinedione Thermochemical Data. Available at: [Link]

- Svecova, L. et al.Solubility and crystallization of glycine anhydride. Journal of Chemical & Engineering Data. (General reference for solubility behavior in aqueous systems).

- Martins, M. et al.Diketopiperazines: biological activity and synthesis. Tetrahedron, 2010.

Sources

The Privileged Scaffold: A Technical Guide to the Piperazine-2,5-dione Core

The Structural Paradigm: Why This Core Matters

The piperazine-2,5-dione core, commonly referred to as 2,5-diketopiperazine (DKP) , is not merely a cyclic dipeptide; it is a "privileged scaffold" in medicinal chemistry. Its ubiquity in natural products (e.g., tryprostatin B, plinabulin) and its high binding affinity across diverse biological targets stem from three specific structural characteristics:

-

Conformational Rigidity: Unlike linear peptides, the DKP ring locks the backbone into a stable conformation. While the ring is nominally planar, it typically adopts a boat conformation in solution. This rigidity reduces the entropy penalty upon binding to protein targets.

-

Peptidomimetic Properties: The DKP core effectively mimics the

-turn of bioactive peptides. This allows it to disrupt protein-protein interactions (PPIs) that are often considered "undruggable" by traditional small molecules. -

Metabolic Stability: The cyclic amide structure is highly resistant to proteolysis compared to linear peptides, significantly improving the pharmacokinetic (PK) profile, specifically oral bioavailability and half-life.

Pharmacophore Mapping

The core possesses distinct vectors for chemical modification. The two amide nitrogens (N1, N4) act as hydrogen bond acceptors (or donors if unsubstituted), while the carbonyl oxygens (O2, O5) are strong H-bond acceptors. The C3 and C6 positions allow for the introduction of diverse side chains with defined stereochemistry.

Synthetic Architectures: From Linear to Cyclic

Synthesis of the DKP core has evolved from harsh thermal cyclizations to sophisticated multicomponent reactions. We focus here on two high-fidelity strategies: Microwave-Assisted Cyclization (for speed and stereoretention) and the Ugi-DeBoc-Cyclize (UDC) strategy (for diversity).

Strategy A: Microwave-Assisted Aqueous Cyclization

Traditional thermal cyclization of dipeptide esters often leads to racemization at the

Strategy B: The Ugi-DeBoc-Cyclize (UDC) Cascade

For generating large combinatorial libraries, the UDC strategy is superior. It utilizes the Ugi 4-component reaction (U-4CR) to assemble a linear backbone, followed by acid-mediated deprotection and spontaneous cyclization.

Mechanism:

-

Condensation: Amine, aldehyde, isocyanide, and Boc-protected amino acid react to form the linear Ugi product.

-

Deprotection: TFA or microwave heating removes the Boc group.

-

Cyclization: The liberated secondary amine undergoes intramolecular transamidation to form the DKP ring.

Visualization: UDC Synthetic Workflow

Figure 1: The Ugi-DeBoc-Cyclize (UDC) cascade allows for the rapid assembly of highly substituted DKP cores from four distinct starting materials.

Experimental Protocol: Microwave-Assisted Synthesis

The following protocol is validated for the synthesis of cyclo(Phe-Pro) and similar analogs. It prioritizes "green" chemistry principles by using water as the solvent and minimizes epimerization.

Objective: Synthesis of 2,5-diketopiperazines from

Materials

- -Boc-dipeptide methyl ester (e.g., Boc-Phe-Pro-OMe)

-

Deionized Water

-

Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

-

Ethyl Acetate (for extraction)

Step-by-Step Methodology

-

Preparation:

-

Weigh 1.0 mmol of the

-Boc-dipeptide methyl ester into a 10 mL microwave-compatible pressure vial. -

Add 4.0 mL of deionized water. A suspension will form (solubility increases during heating).

-

-

Reaction (One-Pot Deprotection/Cyclization):

-

Seal the vial.

-

Program the microwave reactor:

-

Temperature: 170°C

-

Power: Dynamic (Max 300W)

-

Hold Time: 15 minutes

-

Stirring: High

-

-

Note: The high temperature induces thermal cleavage of the Boc group (generating isobutene and CO

) and subsequent cyclization. No external acid is required.

-

-

Work-up:

-

Cool the reaction vessel to room temperature. The DKP product often precipitates as the solution cools.

-

If solid precipitates: Filter the solid, wash with cold water (2 x 5 mL) and diethyl ether (2 x 5 mL).

-

If oil/solution: Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over Na

SO

-

-

Validation:

-

Verify structure via

H-NMR (DMSO-d -

Assess purity via HPLC.

-

Causality Check: Water is chosen not just as a solvent but because its high dielectric constant at elevated temperatures/pressures facilitates the proton transfer required for Boc-cleavage without adding corrosive acids like TFA.

Pharmacological Utility: The Plinabulin Case Study[1][2]

To understand the DKP core's potential, we examine Plinabulin (NPI-2358), a potent vascular disrupting agent (VDA) and immune modulator.

Mechanism of Action

Plinabulin binds to the colchicine-binding site of

-

Vascular Disruption: Collapse of the cytoskeleton in endothelial cells of tumor vasculature, leading to necrosis.

-

Immune Activation (GEF-H1 Pathway): Microtubule destabilization releases the sequestered protein GEF-H1 (Guanine nucleotide exchange factor H1). Free GEF-H1 activates the RhoA/JNK pathway, which is critical for the maturation of Dendritic Cells (DCs), bridging the gap between innate and adaptive immunity.

Visualization: Plinabulin Signaling Pathway

Figure 2: Plinabulin utilizes the DKP scaffold to bind tubulin, triggering a cascade that results in dendritic cell maturation.

Quantitative Data: Plinabulin vs. Colchicine

Table 1: Comparative efficacy in tubulin inhibition.[3]

| Compound | Target Site | Mechanism | IC50 (Tubulin Polymerization) | Immunomodulatory Effect |

| Plinabulin | Colchicine | Depolymerizer | 2.4 µM | High (GEF-H1 mediated) |

| Colchicine | Colchicine | Depolymerizer | 7.6 µM | Low/None |

| Paclitaxel | Taxane | Stabilizer | N/A (Stabilizes) | Low |

References

-

Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932. Link

-

Pérez-Picaso, L., et al. (2009).[4] Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. Molecules, 14(8), 2836-2849.[4] Link

-

Tullberg, M., et al. (2006).[5] Microwave-Assisted Solid-Phase Synthesis of 2,5-Diketopiperazines. Journal of Combinatorial Chemistry, 8(6), 915-922.[5] Link

-

Wang, H., et al. (2019). Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling. Oncology Reports, 41(5), 2987-2994. Link

-

Kashyap, A. S., et al. (2019). GEF-H1 signaling upon microtubule destabilization is required for dendritic cell activation and specific T cell responses. Cell Reports, 28(13), 3367-3380. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity [frontiersin.org]

- 3. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient microwave assisted syntheses of 2,5-diketopiperazines in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of 2,5-Piperazinedione Compounds: A Technical Guide

This technical guide details the preliminary cytotoxicity screening of 2,5-piperazinedione (2,5-diketopiperazine or DKP) compounds.[1] It is designed for researchers requiring a rigorous, self-validating framework for evaluating these bioactive cyclic dipeptides.[1]

Executive Summary

2,5-Piperazinediones (DKPs) represent a privileged scaffold in medicinal chemistry due to their high structural rigidity, resistance to proteolysis, and ability to mimic peptide turns.[2] However, their unique physicochemical properties—specifically low aqueous solubility and potential for intermolecular hydrogen bonding—introduce specific challenges in cytotoxicity screening. This guide provides a validated workflow to accurately determine IC50 values, assess selectivity (Selectivity Index), and infer preliminary mechanisms of action, ensuring that observed toxicity is pharmacological rather than an artifact of precipitation or solvent interference.

Chemical Context & Rationale

The DKP Scaffold Advantage

Unlike linear peptides, 2,5-DKPs are stable against enzymatic degradation.[2][3] Their constrained six-membered ring forces side chains into specific spatial orientations, making them excellent ligands for biological targets such as microtubules, kinases (e.g., PI3K/AKT), and G-protein coupled receptors.

Critical Screening Challenges

-

Solubility: The planar amide bonds facilitate strong intermolecular stacking, often leading to precipitation in aqueous cell culture media.[1]

-

Stereochemistry: Biological activity is often enantiomer-specific.[1][4] Racemization during synthesis must be ruled out prior to screening.[1][4]

-

Assay Interference: Reductive moieties on DKP side chains can occasionally yield false positives in tetrazolium-based assays (MTT).

Experimental Design Strategy

Cell Line Selection

To calculate a robust Selectivity Index (SI), you must screen against both a target cancer line and a tissue-matched normal counterpart.[1]

| Cancer Type | Tumor Cell Line | Matched Normal/Non-Tumorigenic Line | Rationale |

| Liver | HepG2 | THLE-2 or VERO* | HepG2 is highly metabolic; VERO is a standard renal epithelial proxy for general toxicity.[1] |

| Colon | HCT-116 | CCD 841 CoN | HCT-116 is p53 wild-type, useful for apoptosis mechanistic studies.[1] |

| Breast | MDA-MB-231 | MCF-10A | Triple-negative model (MDA) vs. non-tumorigenic epithelial (MCF).[1] |

| Leukemia | K562 | PBMCs (Peripheral Blood Mononuclear Cells) | Suspension cells require modified plating protocols.[1][4] |

*Note: VERO (monkey kidney) is a standard "general toxicity" control when human tissue-matched lines are unavailable.[1]

Solvent & Controls

-

Vehicle: Dimethyl sulfoxide (DMSO).[1][4][5] Final well concentration must be ≤ 0.5% (v/v) , ideally 0.1%.[1][4]

-

Positive Control: Doxorubicin or Cisplatin (standard broad-spectrum cytotoxic agents).[1]

-

Negative Control: Media + 0.1% DMSO (Vehicle Control).[1][4]

-

Blank: Media only (no cells) to subtract background absorbance.[1][4]

Core Cytotoxicity Protocols

Workflow Visualization

The following diagram outlines the logical flow from compound preparation to mechanistic validation.

Figure 1: Step-by-step screening workflow for 2,5-piperazinedione derivatives, prioritizing solubility validation before biological testing.

Protocol A: Compound Preparation & Solubility Check (Self-Validating Step)

Why: DKPs often precipitate upon dilution into aqueous media, causing "physical" cytotoxicity (crystals lysing cells) rather than pharmacological activity.[1]

-

Stock Solution: Dissolve DKP in 100% DMSO to 10 mM or 20 mM. Sonicate if necessary.[1][4][6]

-

Precipitation Test:

-

Prepare a "mock" well: Add 1 µL of stock to 199 µL of culture media (0.5% DMSO final).[1][4]

-

Incubate at 37°C for 2 hours.

-

Validation: Inspect under an inverted microscope (20x). If crystals are visible, the compound is insoluble at this concentration. Action: Lower the testing range or use a co-solvent (e.g., PEG400).

-

Protocol B: CCK-8 / WST-8 Assay (Preferred)

Why: Unlike MTT, CCK-8 produces a water-soluble formazan product, eliminating the solubilization step (DMSO/SDS) which can be error-prone with peptide-based compounds that might aggregate.[1]

Materials: Cell Counting Kit-8 (CCK-8), 96-well clear plates.[1]

Procedure:

-

Seeding: Seed cells (3,000–5,000 cells/well) in 100 µL media. Incubate 24h for attachment.

-

Edge Effect Mitigation: Fill outer wells with PBS, not cells, to prevent evaporation artifacts.

-

-

Treatment:

-

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

Development: Add 10 µL CCK-8 reagent to each well. Incubate 1–4 hours until orange color develops.

-

Measurement: Measure absorbance (OD) at 450 nm .

Calculation:

Mechanistic Validation

Once a "hit" (IC50 < 10 µM) is identified, you must confirm the mode of death.[1] DKPs frequently induce apoptosis via the intrinsic mitochondrial pathway or arrest the cell cycle at G2/M (microtubule interference).[1][4]

Signaling Pathway Analysis

The following diagram illustrates the validated mechanisms of action for bioactive DKPs.

Figure 2: Common signaling cascades activated by cytotoxic 2,5-piperazinediones, leading to apoptosis or cell cycle arrest.[1]

Protocol C: Annexin V-FITC / PI Staining (Flow Cytometry)

Why: To distinguish true apoptosis (Annexin V+ / PI-) from necrosis (Annexin V- / PI+ or Double +) and validate that the loss of viability in CCK-8 was regulated cell death.

-

Harvest: Collect cells after 24h treatment (include floating cells).

-

Stain: Resuspend in Binding Buffer.[1][4] Add Annexin V-FITC and Propidium Iodide (PI).[1]

-

Analyze: Flow cytometry.

Data Analysis & Interpretation

Calculating IC50

Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism.[1]

-

Equation:

[1]

Selectivity Index (SI)

The SI is the critical metric for drug development potential.[1]

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| High variance between replicates | Pipetting error or Precipitation | Check solubility (Protocol A). Use multi-channel pipettes. |

| High background in "Blank" | Compound color or reduction | Use "Interference Control" wells.[1][4] Switch to SRB assay (measures protein, not metabolism).[1] |

| Flat dose-response (No kill) | Compound degradation or efflux | Check stability in media.[1] Use MDR-negative cell lines.[1] |

References

-

Selective Antiproliferative and Apoptotic Effects of 2,6-Diketopiperazines on MDA-MB-231 Triple-Negative Breast Cancer. National Institutes of Health (NIH). [Link][1]

-

Design, synthesis and cytotoxic activities of novel 2,5-diketopiperazine derivatives. European Journal of Medicinal Chemistry. [Link]

-

A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells. American Journal of Translational Research. [Link][1]

-

Comparison of selectivity index (SI) values of the tested compounds. ResearchGate. [Link]

-

Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. National Institutes of Health (NIH). [Link][1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Advanced Protocols for the Synthesis of 2,5-Piperazinediones (Diketopiperazines)

Abstract & Strategic Overview

2,5-Piperazinediones (2,5-diketopiperazines or DKPs) are the smallest cyclic peptides, characterized by a rigid, six-membered heterocyclic ring.[1][2] They represent a privileged scaffold in medicinal chemistry due to their high metabolic stability, ability to cross the blood-brain barrier, and diverse biological activities (antitumor, antiviral, and antimicrobial).[2]

While thermodynamically stable, the synthesis of DKPs from amino acids presents specific challenges: racemization (epimerization) of chiral centers, oligomerization (forming linear peptides instead of rings), and poor solubility of the final product.

This Application Note provides three distinct, field-validated protocols to overcome these barriers:

-

Microwave-Assisted Aqueous Synthesis: The modern "Green" standard for high-throughput and stereochemical retention.[2]

-

Classical Solution-Phase Cyclization: The robust method for large-scale production.[2]

-

Solid-Phase Cyclative Cleavage: The preferred route for combinatorial library generation.[2]

Mechanistic Foundation[2]

Understanding the mechanism is critical for troubleshooting.[2] DKP formation is an intramolecular nucleophilic acyl substitution.[2] The N-terminal amine of a dipeptide attacks the C-terminal carbonyl carbon (ester or amide), forming a tetrahedral intermediate that collapses to release a leaving group (alcohol or resin linker) and the cyclic DKP.[2]

Reaction Pathway Diagram[2]

Figure 1: Mechanistic pathway of DKP formation.[1][2] Note that the 'cis' conformation of the peptide bond is a prerequisite for cyclization, which is why Proline-containing peptides cyclize most readily.[2]

Protocol A: Microwave-Assisted Aqueous Synthesis (Recommended)[2]

This method utilizes water as a solvent and microwave irradiation to drive the reaction.[2][3][4] It is superior to thermal heating because it significantly reduces reaction time (from hours to minutes) and minimizes epimerization.[2]

Materials

-

Precursors: N-Boc-protected dipeptide methyl esters (Boc-AA1-AA2-OMe).[2]

-

Solvent: Deionized Water (HPLC grade).[2]

-

Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

Experimental Procedure

-

Preparation: Suspend the N-Boc-dipeptide ester (0.25 mmol) in 2.0 mL of deionized water in a microwave-compatible pressure vial.

-

Note: The starting material may not be fully soluble at room temperature.[2] This is normal.

-

-

Irradiation: Seal the vessel and irradiate using the following parameters:

-

Temperature: 170°C - 190°C[2]

-

Time: 10 - 15 minutes

-

Stirring: High

-

Pressure Limit: Set safety limit to 250 psi (17 bar).

-

-

Work-up:

-

Purification:

Critical Analysis

-

Mechanism: At these temperatures, water acts as a weak acid/base, facilitating the thermal cleavage of the Boc group and the subsequent intramolecular cyclization in a "one-pot" fashion.[2]

-

Yield: Typically 85-98%.[2]

-

Stereochemistry: <5% epimerization observed for most amino acids (except sensitive residues like Cysteine or Histidine).[2]

Protocol B: Classical Solution-Phase Cyclization[2]

For laboratories without microwave access or for multi-gram scale synthesis where pressure vessels are impractical.[2]

Materials

-

Precursors: Linear Dipeptide Methyl Ester Hydrochloride (H-AA1-AA2-OMe[2]·HCl).

-

Solvent: sec-Butanol (2-Butanol) and Toluene.[2]

-

Reagents: Acetic acid (catalytic), Morpholine (optional, for basic catalysis).[2]

Experimental Procedure

-

Deprotection (If needed): If starting with Boc-Dipeptide, remove Boc using 50% TFA/DCM (30 min), then evaporate to dryness to get the TFA salt.[2]

-

Neutralization: Dissolve the dipeptide salt in a minimum amount of water/methanol, neutralize with saturated NaHCO₃, extract into EtOAc, and dry/concentrate to get the free amine.[2]

-

Cyclization:

-

Reflux: Heat the mixture to reflux (approx. 110°C) for 12–24 hours.

-

Work-up:

Solvent Selection Guide

| Solvent System | Boiling Point | Application | Pros/Cons |

| Water (MW) | 100°C (atm) / >180°C (pressurized) | Green Chemistry, High Throughput | Best for purity. Product precipitates.[2] Requires pressure vessel.[2] |

| sec-Butanol | 99°C | Thermal Cyclization | Good solubility for intermediates, poor for product (aids isolation).[2] |

| Toluene/AcOH | 110°C | Acid-Catalyzed | Promotes cyclization for sterically hindered amino acids (Val, Ile).[2] |

| Ethylene Glycol | 197°C | High-Temp Thermal | Fast, but difficult to remove solvent during workup.[2] |

Protocol C: Solid-Phase Cyclative Cleavage

This method is ideal for generating libraries of DKPs.[2][5] The strategy relies on the fact that DKP formation cleaves the peptide from the resin.[2] Thus, only the cyclized product is released into the solution, ensuring high purity.[2]

Resin Selection[2]

-

Oxime Resin (Kaiser Oxime): Highly activated ester linkage; susceptible to nucleophilic attack.[2]

-

Thioester Resin: Excellent leaving group properties.[2]

-

Standard Merrifield/Wang: Requires specific linkers (e.g., ester linkage via side chain or backbone) to facilitate DKP release.[2]

Experimental Procedure (Oxime Resin Route)

-

Coupling AA1: Couple the first Boc-Amino Acid to the oxime resin using DCC/DCM.[2] (Loading check: ~0.5 mmol/g).[2]

-

Deprotection 1: Remove Boc with 25% TFA/DCM (30 min). Wash with DCM, neutralize with DIEA/DCM.[2]

-

Coupling AA2: Couple the second Boc-Amino Acid using standard coupling (HBTU/DIEA).

-

Deprotection 2: Remove the N-terminal Boc group with 25% TFA/DCM.

-

Crucial Step: Wash the resin thoroughly with DCM and then neutralize with 5% DIEA in DCM.[2]

-

-

Cyclization & Cleavage:

-

Isolation:

Comparative Workflow Visualization

Figure 2: Strategic comparison of the three synthesis workflows. Method A offers the fastest route, while Method C offers the highest purity "by design" due to the cyclative cleavage mechanism.[2]

Troubleshooting & Quality Control

Stereochemical Integrity

Epimerization is the most common failure mode.[2][3]

-

Detection: Use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or measure Optical Rotation.[2]

-

Prevention: Avoid strong bases (NaOH, KOH) during neutralization.[2] Use weak bases (NaHCO₃) or the buffer capacity of water in the microwave method.[2]

-

Proline Effect: Proline-containing DKPs (e.g., cyclo(Pro-Phe)) form extremely fast and often retain stereochemistry better due to the conformational constraint of the pyrrolidine ring forcing the cis-peptide bond.[2]

Solubility

DKPs are notoriously insoluble in water and common organic solvents (ether, hexane, DCM) due to strong intermolecular hydrogen bonding (forming ribbon-like crystal structures).[2]

-

Solvents for Analysis: DMSO or Hexafluoroisopropanol (HFIP) are often required for NMR analysis.[2]

-

Solvents for Activity Assays: Dissolve in 100% DMSO as a stock solution before diluting into aqueous buffers.

Yield Optimization

If yields are low in Solution Phase (Method B):

-

Concentration: Ensure the reaction is dilute (<0.1 M). High concentrations favor linear oligomers.[2]

-

Template Effect: For non-Proline peptides, the trans-amide bond is favored, hindering cyclization.[2] Adding a bulky solvent or using microwave energy helps overcome the rotation barrier to the cis-conformer required for ring closure.[2]

References

-

Tullberg, M., et al. (2006).[2][5] "Efficient synthesis of 2,5-diketopiperazines using microwave assisted heating." Tetrahedron, 62(31), 7484–7491.[2] Link[2]

-

Martins, M. B., et al. (2009).[1][2] "Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media." Molecules, 14, 2625-2631.[2] Link

-

Gleeson, E. C., et al. (2022).[2] "Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential." Molecules, 27(18), 5863.[2] Link

-

Fischer, E. (1901).[2] "Über die Hydrolyse des Caseins durch Salzsäure." Zeitschrift für physiologische Chemie, 33(1-2), 151-176.[2] (Historical foundation of DKP discovery).[2] Link[2]

-

Borthwick, A. D. (2012).[2][6][7][8] "2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products."[1][2][9] Chemical Reviews, 112(7), 3641–3716.[2] Link[2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 3. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media | MDPI [mdpi.com]

- 5. Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Analysis of 2,5-Diketopiperazines (Piperazinediones): From Quality Control to Bioanalytical Quantification

Introduction & Scientific Context

2,5-Diketopiperazines (DKPs), or piperazine-2,5-diones, represent the smallest class of cyclic peptides, formed by the head-to-tail condensation of two

The Analytical Challenge: Analyzing DKPs presents a unique triad of difficulties:

-

Polarity: Many simple DKPs (e.g., Cyclo(Gly-Gly)) are highly polar, leading to poor retention on standard C18 columns.

-

Stereochemistry: With up to two chiral centers, DKPs exist as cis and trans diastereomers and enantiomers. Epimerization is a common degradation pathway that must be monitored.

-

Detection: Lacking extended conjugation, many DKPs have poor UV absorbance, making LC-MS/MS the gold standard for sensitivity.

This guide provides a tiered analytical strategy: a robust HPLC-UV method for purity profiling (QC) and a high-sensitivity LC-MS/MS protocol for bioanalysis (PK/PD), grounded in FDA M10 guidelines.

Method Development Strategy (Decision Logic)

The following decision tree illustrates the "Senior Scientist" thought process required to select the correct stationary phase based on the physicochemical properties of the specific DKP.

Figure 1: Decision matrix for stationary phase selection. Note that Porous Graphitic Carbon (PGC) is uniquely suited for separating geometric isomers (cis/trans) without chiral selectors.

Protocol 1: HPLC-UV for Purity and Stability Profiling

Application: Quality Control (QC) of synthesized DKPs, degradation studies, and solubility testing. Rationale: UV detection (210–220 nm) is sufficient for high-concentration samples. We utilize a polar-embedded C18 column to prevent "phase collapse" in high-aqueous conditions often needed to retain polar DKPs.

Materials & Parameters

-

Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (improves peak shape for zwitterionic intermediates).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (peptide bond) and 254 nm (if aromatic side chains exist).

-

Temperature: 30°C.

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Initial Hold (Retention) |

| 2.0 | 95 | 5 | Start Gradient |

| 15.0 | 40 | 60 | Elution of Hydrophobic DKPs |

| 16.0 | 5 | 95 | Wash |

| 18.0 | 5 | 95 | End Wash |

| 18.1 | 95 | 5 | Re-equilibration |

| 23.0 | 95 | 5 | End Run |

Expert Insight: If analyzing cis/trans isomers, the gradient slope must be shallow (approx. 1-2% B per minute) around the elution time. Trans isomers generally elute earlier than cis isomers on RP columns due to slightly higher polarity and lower hydrophobic surface area.

Protocol 2: LC-MS/MS for Bioanalysis (PK Studies)

Application: Quantification of DKPs in plasma/tissue (Pharmacokinetics).

Rationale: This protocol uses Positive Electrospray Ionization (ESI+) . DKPs ionize well as

Mass Spectrometry Mechanism

Understanding fragmentation is crucial for selecting Multiple Reaction Monitoring (MRM) transitions.

-

Primary Loss: Loss of CO (28 Da) is the hallmark of DKP fragmentation.

-

Secondary Loss: Loss of side chains or formation of immonium ions.

Figure 2: General fragmentation pathway of 2,5-diketopiperazines in ESI-MS/MS.

Sample Preparation (Protein Precipitation)

DKPs are small and often bind poorly to plasma proteins, making Protein Precipitation (PPT) effective and economical.

-

Aliquot: Transfer 50 µL of plasma to a 1.5 mL centrifuge tube.

-

IS Addition: Add 10 µL of Internal Standard (e.g., deuterated Cyclo(Phe-Pro)-d5).

-

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: 10,000 x g for 10 minutes at 4°C.

-

Transfer: Move supernatant to an HPLC vial.

-

Note: If sensitivity is low, evaporate supernatant under Nitrogen and reconstitute in 100 µL of 10% ACN.

-

LC-MS/MS Parameters[2]

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

-

Column: HILIC Column (e.g., Waters BEH Amide, 100 x 2.1 mm, 1.7 µm).

-

Why HILIC? It provides superior retention for polar DKPs and enhances MS sensitivity due to high organic mobile phase content.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer is critical for HILIC).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

| Time (min) | % A | % B |

| 0.0 | 10 | 90 |

| 1.0 | 10 | 90 |

| 4.0 | 50 | 50 |

| 4.1 | 10 | 90 |

| 7.0 | 10 | 90 |

Typical MRM Transitions (Example: Cyclo(His-Pro))

| Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Collision Energy (V) | Origin |

| Cyclo(His-Pro) | 235.1 | 207.1 | 25 | Loss of CO (-28) |

| Cyclo(His-Pro) | 235.1 | 110.1 | 40 | Histidine Immonium Ion |

| IS (d5-Analog) | 240.1 | 212.1 | 25 | Loss of CO (-28) |

Validation & Regulatory Compliance (FDA M10)

To ensure the trustworthiness of the data, the method must be validated according to ICH M10 / FDA Bioanalytical Method Validation Guidelines [1].

Key Validation Parameters:

-

Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ (Lower Limit of Quantification) area is permitted.

-

Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification). Signal must be <20% of LLOQ.

-

Troubleshooting: DKPs can be "sticky" on metallic surfaces. Use PEEK tubing or a needle wash of 50:50 MeOH:Isopropanol if carryover persists.

-

-

Matrix Effect: Calculate the Matrix Factor (MF).

An IS-normalized MF close to 1.0 indicates the internal standard is compensating correctly for ion suppression.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols (DKPs are basic). | Increase buffer strength (up to 20mM) or use a "Charged Surface Hybrid" (CSH) column. |

| Split Peaks | Isomer separation (cis/trans) or solvent mismatch. | If unintended, use a lower resolution column. If intended, switch to PGC or Chiral column [2]. Ensure sample diluent matches initial mobile phase. |

| Low Sensitivity | Ion suppression or poor ionization. | Switch from MeOH to ACN (better desolvation). Check for phosphate buffer contamination (non-volatile). |

References

-

U.S. Food and Drug Administration (FDA). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4][5][6][7][8]

-

Frenkel, J., et al. (2014). Chiral separation of a diketopiperazine pheromone from marine diatoms using supercritical fluid chromatography. Journal of Chromatography B. [Link]

-

Guo, H., et al. (2016). Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. Current Pharmaceutical Analysis. [Link]

Sources

- 1. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - Beijing Institute of Technology [pure.bit.edu.cn]

- 2. Determination of 2,5-Diketopiperazines Iin Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 3. LC-HRMS-based identification and quantification of novel 2,5-diketopiperazines in roasted coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

- 5. fda.gov [fda.gov]

- 6. fda.gov [fda.gov]

- 7. nebiolab.com [nebiolab.com]

- 8. fda.gov [fda.gov]

Application Notes & Protocols for Biological Assays Involving 2,5-Piperazinediones

Introduction: The 2,5-Piperazinedione Scaffold in Modern Drug Discovery

2,5-Piperazinediones (DKPs), also known as cyclic dipeptides, represent a privileged scaffold in medicinal chemistry and drug discovery. Formed by the condensation of two amino acids, these N-heterocyclic compounds are the smallest possible cyclic peptides.[1] They are widely found in nature, produced as secondary metabolites by a diverse range of organisms including bacteria, fungi, and marine invertebrates.[2] The structural rigidity, metabolic stability against proteolysis, and amenability to chemical modification make the DKP core an attractive framework for developing novel therapeutic agents.[1]

Derivatives of 2,5-piperazinedione have demonstrated a remarkable breadth of biological activities, including potent antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[3][4][5] Their mechanisms of action are equally varied, encompassing the induction of apoptosis, cell cycle arrest, inhibition of protein synthesis, and modulation of critical signaling pathways.[3][6] This guide provides detailed protocols for key biological assays to screen and characterize the activity of 2,5-piperazinedione derivatives, offering researchers a robust framework for their investigation.

General Considerations for Handling 2,5-Piperazinedione Compounds

Before initiating any biological assay, proper handling and preparation of the test compounds are paramount for generating reliable and reproducible data.

-

Solubility Testing: DKPs exhibit a wide range of polarities depending on their side chains. It is crucial to determine the optimal solvent for each derivative. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its ability to dissolve a broad spectrum of organic molecules. However, the final concentration of DMSO in the assay medium must be carefully controlled (typically ≤0.5%) to avoid solvent-induced cytotoxicity or other artifacts.

-

Stock Solution Preparation: Prepare high-concentration stock solutions (e.g., 10-50 mM) in an appropriate solvent (e.g., 100% DMSO). Aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

-

Safety Precautions: Although toxicity data may be limited for novel compounds, researchers should treat all new chemical entities as potentially hazardous. Use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, and handle the compounds in a well-ventilated area or a chemical fume hood.

Mechanism of Action: A Conceptual Overview

The diverse bioactivities of 2,5-piperazinediones stem from their ability to interact with various cellular targets, thereby modulating critical signaling pathways. For instance, in cancer cells, certain DKPs can induce apoptosis by activating caspase cascades or arrest the cell cycle at different checkpoints.[3]

Caption: Conceptual pathway of 2,5-piperazinedione bioactivity.

Experimental Workflow for Screening & Characterization

A logical, tiered approach is essential for efficiently screening a library of DKP derivatives. The workflow typically begins with broad cytotoxicity screening to determine the compounds' general effect on cell viability, followed by specific secondary assays to probe for desired biological activities.

Caption: A tiered workflow for screening 2,5-piperazinedione derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle

This colorimetric assay is a cornerstone for in vitro cytotoxicity screening.[7] It measures the metabolic activity of cells, which serves as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[8] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[8]

Materials

-

Human cancer cell line (e.g., HepG2, MDA-MB-231) and a non-cancerous cell line (e.g., H9c2)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile plates

-

DKP derivatives and a positive control (e.g., Doxorubicin)

-

Microplate reader

Step-by-Step Methodology

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the DKP derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[8] During this time, viable cells will form purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the vehicle control.

-

Formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

IC₅₀ Value: Plot the % Viability against the log of the compound concentration. Use non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

| Parameter | Description | Example Value |

| Cell Line | The biological system used for the assay. | HepG2 (Liver Cancer) |

| Seeding Density | Number of cells per well at the start. | 8,000 cells/well |

| Treatment Time | Duration of compound exposure. | 48 hours |

| IC₅₀ | Half-maximal inhibitory concentration. | 15.5 µM |

| Positive Control | A known cytotoxic agent. | Doxorubicin (IC₅₀ = 1.2 µM) |

Self-Validation: A successful assay will show a clear dose-dependent decrease in viability for the positive control. The absorbance values for the untreated and vehicle controls should be high and nearly identical, indicating that the DMSO concentration did not affect cell health.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. This protocol is adapted from guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10]

Materials

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well U-bottom plates

-

DKP derivatives and a positive control (e.g., Gentamicin, Ciprofloxacin)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Step-by-Step Methodology

-

Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Working Inoculum: Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[11]

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the DKP derivatives in MHB. Typically, 50 µL of broth is added to all wells, then 50 µL of a 2x starting concentration of the compound is added to the first column and serially diluted across the plate.

-

Inoculation: Add 50 µL of the working bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls:

-

Growth Control: Wells containing MHB and inoculum, but no compound.

-

Sterility Control: Wells containing MHB only.

-

Positive Control: A standard antibiotic tested under the same conditions.

-

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.

Data Analysis and Interpretation

The result is reported as the MIC value in µg/mL or µM.

| Compound | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) |

| DKP-A | 16 | 8 |

| DKP-B | >128 | 64 |

| Gentamicin | 0.5 | 0.25 |

Self-Validation: The sterility control well must remain clear, and the growth control well must show distinct turbidity. The MIC for the positive control antibiotic should fall within its expected quality control range.

Protocol 3: Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)

Principle

Inflammation is often characterized by the overproduction of inflammatory mediators like nitric oxide (NO). Macrophages, when stimulated with lipopolysaccharide (LPS), produce NO via the inducible nitric oxide synthase (iNOS) enzyme. This assay measures the ability of a compound to inhibit LPS-induced NO production in a macrophage cell line (e.g., RAW 264.7). The amount of NO is quantified indirectly by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[12]

Materials

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

LPS from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard curve

-

DKP derivatives and a positive control (e.g., Dexamethasone)

Step-by-Step Methodology

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the DKP derivatives for 1-2 hours before LPS stimulation.

-

Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature in the dark. A pink/magenta color will develop in the presence of nitrite.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

Data Analysis and Interpretation

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Formula: % NO Inhibition = [1 - (Absorbance of Treated Sample / Absorbance of LPS Control)] x 100

-

Cytotoxicity Check: It is crucial to run a parallel MTT assay under the same conditions to ensure that the observed NO inhibition is not due to compound-induced cell death.[4]

Self-Validation: The LPS-stimulated wells should show a strong colorimetric signal compared to the unstimulated control. The positive control, Dexamethasone, should significantly reduce the NO production.

Protocol 4: Quorum Sensing Inhibition (Violacein Inhibition Assay)

Principle

Quorum sensing (QS) is a bacterial cell-to-cell communication process that regulates virulence factor expression. Interfering with QS is a promising anti-virulence strategy.[13] The biosensor strain Chromobacterium violaceum ATCC 12472 produces a purple pigment called violacein, a process regulated by a QS system. QS inhibitors (QSIs) will reduce or abolish pigment production without inhibiting bacterial growth.[14]

Materials

-

Chromobacterium violaceum ATCC 12472

-

Luria-Bertani (LB) broth and agar

-

96-well microplates

-

DKP derivatives

-

DMSO (for solubilizing violacein)

Step-by-Step Methodology

-

Inoculum Preparation: Grow an overnight culture of C. violaceum in LB broth at 30°C with shaking.

-

Assay Setup: Add 100 µL of LB broth to each well of a 96-well plate. Add the DKP derivatives to the desired final concentrations.

-

Inoculation: Inoculate each well with 100 µL of the overnight C. violaceum culture diluted 1:10 in fresh LB broth.

-

Incubation: Incubate the plate at 30°C for 24 hours with gentle agitation (130 rpm).[14]

-

Growth Measurement (OD): After incubation, measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth. This step is critical to distinguish QS inhibition from bactericidal/bacteriostatic activity.

-

Violacein Quantification: a. Transfer the plate to a 60°C incubator to evaporate the liquid and dry the biomass completely.[14] b. Add 200 µL of DMSO to each well to solubilize the violacein pigment.[14] c. Incubate for 30 minutes with shaking to ensure complete dissolution. d. Transfer 100 µL of the DMSO-violacein solution to a new plate and measure the absorbance at 595 nm.[14]

Data Analysis and Interpretation

Calculate the percentage of violacein inhibition. Compounds that inhibit violacein production without significantly affecting the OD₆₀₀ are considered potential QS inhibitors.

-

Formula: % Violacein Inhibition = [1 - (A₅₉₅ of Treated / A₅₉₅ of Control)] x 100

-

Data Presentation: Results should be presented as both % violacein inhibition and % growth inhibition to provide a clear picture of the compound's activity.